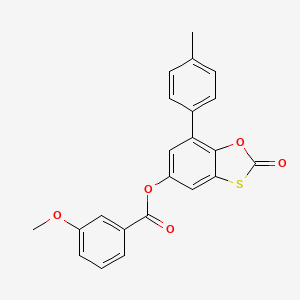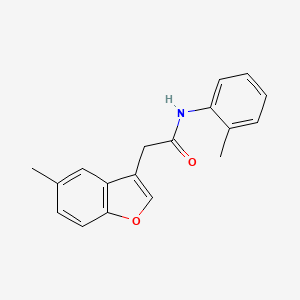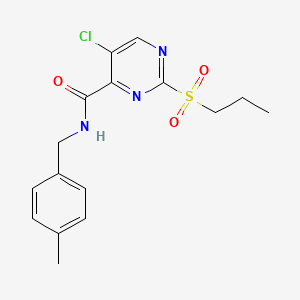![molecular formula C25H22ClN5O2S B11418763 3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418763.png)
3-[(4-tert-butylphenyl)sulfonyl]-N-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件
3-[(4-tert-ブチルフェニル)スルホニル]-N-(3-クロロフェニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミンの合成は、通常、容易に入手可能な出発物質から始まる複数のステップを伴います。これらの反応で使用される一般的な試薬には、スルホニルクロリド、クロロフェニルアミン、およびトリアゾール環の形成を促進するさまざまな触媒が含まれます。 .
工業生産方法
この化合物の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室の合成手順のスケールアップになるでしょう。これには、反応条件の最適化、精製プロセスの最適化、および工業規模での生産の安全性と効率の確保が必要となります。
化学反応の分析
反応の種類
3-[(4-tert-ブチルフェニル)スルホニル]-N-(3-クロロフェニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、スルホニル基またはトリアゾール環を標的にすることができ、化合物のさまざまな還元形態をもたらします。
置換: この化合物は、特にクロロフェニル基で、求核置換反応または求電子置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用することができます。
置換: ハロゲン化物、アミン、および有機金属化合物などの試薬は、置換反応で一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンをもたらす可能性があり、還元は化合物のさまざまな還元誘導体を生成する可能性があります。
科学研究への応用
3-[(4-tert-ブチルフェニル)スルホニル]-N-(3-クロロフェニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミンは、いくつかの科学研究に適用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の生物活性は、酵素相互作用と細胞プロセスを研究するための候補となっています。
科学的研究の応用
3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
3-[(4-tert-ブチルフェニル)スルホニル]-N-(3-クロロフェニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の構造により、これらの標的に結合してその活性を調節し、さまざまな生物学的効果をもたらすことができます。 具体的な経路と標的は、研究されている特定のアプリケーションと生物学的システムによって異なる場合があります。 .
類似の化合物との比較
類似の化合物
トリアゾール: フルコナゾールやボリコナゾールなど、抗真菌剤として使用される化合物。
キナゾリン: ゲフィチニブやエルロチニブなど、癌治療に使用される化合物。
独自性
3-[(4-tert-ブチルフェニル)スルホニル]-N-(3-クロロフェニル)[1,2,3]トリアゾロ[1,5-a]キナゾリン-5-アミンを際立たせているのは、トリアゾロキナゾリンコアとスルホニル基とクロロフェニル基の独自の組み合わせです。 この独自の構造は、他の類似の化合物では一般的に見られない特定の生物活性と化学反応性を付与します。 .
類似化合物との比較
Similar Compounds
3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: Similar structure but with a methyl group instead of a chlorine atom.
3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 3-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE contributes to its unique chemical properties, including its reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H22ClN5O2S |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
3-(4-tert-butylphenyl)sulfonyl-N-(3-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H22ClN5O2S/c1-25(2,3)16-11-13-19(14-12-16)34(32,33)24-23-28-22(27-18-8-6-7-17(26)15-18)20-9-4-5-10-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28) |
InChIキー |
ZLTIUPWFRJMYAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-methyl-7-(3-morpholin-4-ylpropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11418695.png)
![N-(2-methoxybenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418712.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11418717.png)
![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B11418718.png)
![1-(2-fluorobenzyl)-3-(3-methoxyphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418724.png)
![3-(3-(2-isopropyl-5-methylphenoxy)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11418733.png)
![7-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418741.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11418745.png)
![Diethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate](/img/structure/B11418748.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11418760.png)



